p-Menth-1-en-5-ol
Description
Positional Isomers
Variations in double bond and hydroxyl group positions:
Stereoisomers
- Cis-trans isomerism : e.g., cis-p-Menth-1-en-5-ol vs. trans-p-Menth-1-en-5-ol, differing in hydroxyl group orientation relative to the isopropyl substituent.
- Enantiomers : (1R,6R) vs. (1S,6S) configurations, with distinct optical rotations.
Table 2: Comparison of p-Menth monoterpenoid isomers
Isomeric diversity significantly impacts physicochemical properties. For instance, this compound’s boiling point (207°C) differs from menthone (209°C) due to hydrogen bonding capacity. Synthetic routes, such as baker’s yeast-mediated reductions, exploit stereoselectivity to produce specific isomers.
Properties
IUPAC Name |
3-methyl-6-propan-2-ylcyclohex-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h4,7,9-11H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQXLNRIDGDFAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C(C1)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316907 | |
| Record name | 1-Terpinen-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55708-42-4 | |
| Record name | 1-Terpinen-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55708-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Terpinen-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-6-(propan-2-yl)cyclohex-3-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | p-Menth-1-en-5-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037016 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Hydrochlorination-Reduction of Limonene
A classical route involves the hydrochlorination of (+)-limonene (1) followed by reductive dehalogenation. When (+)-limonene is treated with HCl in ether, it forms a monochloride intermediate (2), which undergoes sodium-mediated reduction in ethanol to yield this compound (3). This method achieves moderate yields (55–65%) but requires careful control of reaction conditions to avoid dihydrochlorination byproducts.
Reaction Scheme:
$$ \text{(+)-Limonene} \xrightarrow{\text{HCl, Et}_2\text{O}} \text{Monochloride Intermediate} \xrightarrow{\text{Na, EtOH}} \text{this compound} $$
Palladium-Catalyzed Hydrogen Transfer
Transition metal catalysts enable direct isomerization of limonene to this compound. Palladium hydroxide supported on barium sulfate facilitates hydrogen transfer at reflux temperatures, converting limonene into a mixture containing ~36% this compound. The reaction proceeds via a concerted mechanism where Pd mediates hydride shifts across the terpene backbone. While scalable, this method necessitates catalyst regeneration and yields are highly sensitive to substrate purity.
Epoxidation-Hydrolysis Pathways
Epoxidation of p-Menth-1-ene derivatives offers a stereocontrolled route. For example, treatment of p-Menth-1-ene with hydrogen peroxide in formic acid produces 1,2-epoxy-p-menthane (4), which undergoes acid-catalyzed hydrolysis to yield diols (5a/5b). Selective tosylation and elimination reactions then afford this compound with enantiomeric excess >90%. This multistep process achieves higher purity (78–82% yield) but requires meticulous purification at each stage.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Hydrochlorination-Reduction | 55–65 | Simple reagents, moderate conditions | Byproduct formation, halogenated waste |
| Pd-Catalyzed Transfer | ~36 | Single-step, recyclable catalyst | Low yield, catalyst cost |
| Epoxidation-Hydrolysis | 78–82 | High stereoselectivity, purity | Multistep, time-intensive |
The epoxidation-hydrolysis route is preferred for pharmaceutical applications requiring enantiopure products, whereas the hydrochlorination method suits bulk production despite lower efficiency.
Applications and Derivatives
This compound’s hydroxyl group enables derivatization into fragrances (e.g., acetates) and bioactive compounds. Its hydrogenated analog, menthol, is produced via catalytic hydrogenation, though this process often requires chiral catalysts to retain stereochemical integrity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Menth-1-en-5-ol can undergo oxidation to form various products, including aldehydes and acids.
Reduction: It can be reduced to form different alcohols and hydrocarbons.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and acids can be used for substitution reactions.
Major Products:
Oxidation: p-Menth-1-en-7-oic acid and p-Menth-1-ene-7,8-diol.
Reduction: Different isomers of terpineol.
Substitution: Halogenated derivatives and other substituted monoterpenoids.
Scientific Research Applications
Chemistry: p-Menth-1-en-5-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable starting material for the production of other monoterpenoids .
Biology: In biological research, this compound is studied for its antimicrobial and antifungal properties. It has shown effectiveness against a range of microbial strains .
Medicine: This compound is explored for its potential therapeutic applications, including its use as an analgesic and anti-inflammatory agent. It has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer .
Industry: this compound is widely used in the fragrance and flavor industry due to its pleasant aroma. It is also used in the formulation of cosmetics and personal care products .
Mechanism of Action
The mechanism of action of p-Menth-1-en-5-ol involves its interaction with various molecular targets. It primarily activates cold-sensitive TRPM8 receptors, leading to a sensation of coolness. This compound also exhibits analgesic properties by acting on kappa-opioid receptors . Additionally, it can inhibit the NF-κB pathway, reducing inflammation and potentially exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights structural differences among p-Menth-1-en-5-ol and related monoterpenoids:
Key Observations :
- Menthol lacks a double bond, making it fully saturated and more rigid, which enhances its crystalline structure and cooling sensory properties .
- p-Menth-2-en-1-ol and p-Menth-4(8)-en-3-ol differ in hydroxyl and double bond positions, altering their volatility and aroma profiles. For example, p-Menth-4(8)-en-3-ol contributes to spearmint’s distinct odor .
- This compound ’s hydroxyl at position 5 and isopropyl group at position 6 may enhance its interaction with biological targets, such as olfactory receptors or antimicrobial enzymes .
Physical and Chromatographic Properties
Table 2: Comparative Physicochemical Data
*†Retention Index (RI) values for p-Menth-2-en-1-ol vary depending on chromatographic conditions (e.g., 1124 on HP-5MS columns) .
*Inferred from structural analogs.
Key Observations :
Biological Activity
p-Menth-1-en-5-ol, a monoterpenoid alcohol, is recognized for its diverse biological activities, including antimicrobial, antioxidant, and potential anticancer properties. This article delves into the current research findings on the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which contributes to its biological effects. The molecular formula is , and it belongs to the class of compounds known as menthane monoterpenoids. Its structure can be represented as follows:
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of this compound against various pathogens. For instance, research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5% | |
| Escherichia coli | 1.0% | |
| Salmonella typhimurium | 0.75% |
The compound has shown significant inhibition of microbial growth, making it a candidate for further development in food preservation and therapeutic applications.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that this compound exhibits considerable antioxidant activity.
These findings suggest that this compound may play a role in reducing oxidative stress in biological systems.
Potential Anticancer Properties
Emerging studies have indicated that this compound may possess anticancer properties. Research has shown that it can induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : this compound has been reported to cause cell cycle arrest in the G2/M phase in melanoma cells.
- Caspase Activation : It triggers caspase-dependent pathways leading to programmed cell death.
In a study involving melanoma cell lines, treatment with this compound resulted in a significant decrease in cell viability (p < 0.05) compared to untreated controls, indicating its potential as an anticancer agent .
Case Studies
Several case studies have been conducted to explore the therapeutic applications of this compound:
Case Study 1 : A clinical trial investigated the efficacy of this compound as an adjunct therapy for patients with chronic respiratory infections. Results showed a marked improvement in symptoms and a reduction in infection rates among participants receiving the compound compared to the placebo group .
Case Study 2 : In vitro studies assessed the effects of this compound on skin fibroblasts, revealing its potential for wound healing due to enhanced collagen synthesis and reduced inflammation .
Q & A
Q. How can researchers ensure reproducibility when scaling up this compound synthesis from lab to pilot plant?
- Methodological Answer : Conduct process analytical technology (PAT) studies using inline FTIR to monitor reaction progress. Optimize mixing efficiency (Reynolds number > 10,000) and heat transfer (jacketed reactors). Validate scalability via Design of Experiments (DoE) and publish detailed protocols in supplementary materials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
